molecular formula C9H7BrO4 B3054912 5-(Bromoacetyl)-2-hydroxybenzoic acid CAS No. 62423-71-6

5-(Bromoacetyl)-2-hydroxybenzoic acid

Cat. No. B3054912
CAS RN: 62423-71-6
M. Wt: 259.05 g/mol
InChI Key: AWCZHDQYNKDRCC-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)-2-hydroxybenzoic acid, commonly known as BABA, is a chemical compound that has been used extensively in scientific research. BABA is a derivative of salicylic acid and is known for its ability to induce systemic acquired resistance (SAR) in plants. SAR is a natural defense mechanism that helps plants to protect themselves against various pathogens and pests. In recent years, BABA has gained attention for its potential use in the development of new drugs and therapies.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

5-(Bromoacetyl)-2-hydroxybenzoic acid is related to the metabolism of bromoxynil, a herbicide used in agriculture. Transgenic plants expressing a bacterial detoxification gene showed resistance to bromoxynil. These plants converted bromoxynil to its primary metabolite, 3,5-dibromo-4-hydroxybenzoic acid, demonstrating a novel approach to obtaining herbicide resistance by introducing a catabolic detoxification gene in plants (Stalker, Mcbride, & Malyj, 1988).

Synthesis of Anti-Cancer Drugs

Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for the synthesis of some anti-cancer drugs, is synthesized from 2-amino-5-methylbenzoic acid, which is structurally related to 5-(Bromoacetyl)-2-hydroxybenzoic acid. This demonstrates the chemical's importance in the production of pharmaceuticals targeting cancer (Cao Sheng-li, 2004).

Formation and Decomposition of Brominated Disinfection Byproducts

The formation and decomposition of brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water involve compounds like 3,5-dibromo-4-hydroxybenzoic acid, closely related to 5-(Bromoacetyl)-2-hydroxybenzoic acid. Understanding the behavior of these compounds aids in assessing the impact of water treatment processes on water quality (Zhai & Zhang, 2011).

Crystal Structure and Physico-Chemical Properties

The crystal structure of 2-bromoacetoxybenzoic acid, a brominated aspirin analog, provides insights into structural analogs of aspirin. It is a close structural analog of 5-(Bromoacetyl)-2-hydroxybenzoic acid, showing how the structural properties of such compounds can be analyzed and utilized in various applications (Loll, Garavito, Carrell, & Carrell, 1996).

Metabolism in Bacterial Isolates

The metabolism of the herbicide bromoxynil by bacterial isolates, such as Klebsiella pneumoniae, involves the conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid. This highlights the biodegradation potential of compounds structurally related to 5-(Bromoacetyl)-2-hydroxybenzoic acid in environmental and agricultural contexts (Mcbride, Kenny, & Stalker, 1986).

properties

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3,11H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCZHDQYNKDRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292240
Record name 5-(Bromoacetyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoacetyl)-2-hydroxybenzoic acid

CAS RN

62423-71-6
Record name NSC81062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Bromoacetyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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